2-Bromo-3,5-difluoro-pyridine-4-carbaldehyde
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Overview
Description
2-Bromo-3,5-difluoro-pyridine-4-carbaldehyde is a heterocyclic organic compound with the molecular formula C6H2BrF2NO. This compound is characterized by the presence of bromine, fluorine, and aldehyde functional groups attached to a pyridine ring. It is commonly used in organic synthesis and has applications in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3,5-difluoro-pyridine-4-carbaldehyde typically involves the bromination and fluorination of pyridine derivatives. One common method includes the reaction of 2-bromo-3,5-difluoropyridine with a formylating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination and fluorination processes. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize the formation of by-products and to ensure the safety of the process .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3,5-difluoro-pyridine-4-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: It can participate in palladium-catalyzed coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed:
- Substituted pyridines
- Carboxylic acids
- Alcohols
- Biaryl compounds
Scientific Research Applications
2-Bromo-3,5-difluoro-pyridine-4-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Material Science: It is employed in the development of advanced materials, including polymers and liquid crystals.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 2-Bromo-3,5-difluoro-pyridine-4-carbaldehyde is primarily related to its ability to interact with biological targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The bromine and fluorine atoms can enhance the compound’s binding affinity and specificity for certain molecular targets .
Comparison with Similar Compounds
- 2-Bromo-5-fluoropyridine
- 3,5-Difluoro-4-formylpyridine
- 2,3,5-Trifluoropyridine
Comparison: 2-Bromo-3,5-difluoro-pyridine-4-carbaldehyde is unique due to the presence of both bromine and fluorine atoms, which confer distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of complex molecules, offering advantages in terms of reactivity and selectivity compared to its analogs .
Properties
Molecular Formula |
C6H2BrF2NO |
---|---|
Molecular Weight |
221.99 g/mol |
IUPAC Name |
2-bromo-3,5-difluoropyridine-4-carbaldehyde |
InChI |
InChI=1S/C6H2BrF2NO/c7-6-5(9)3(2-11)4(8)1-10-6/h1-2H |
InChI Key |
UFRGLHDUZUECLE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=N1)Br)F)C=O)F |
Origin of Product |
United States |
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